1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2-methylphenyl group and a 4-nitrophenyl group attached to the piperazine ring. It has a molecular formula of C18H20N2O2 and a molecular weight of 296.37 g/mol .
Preparation Methods
The synthesis of 1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-methylpiperazine with 4-fluoronitrobenzene . The reaction is carried out under basic conditions, often using potassium carbonate as a base and dimethyl sulfoxide as a solvent. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles. Major products formed from these reactions include amino derivatives, nitroso derivatives, and substituted piperazines.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications, including:
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various chemical intermediates and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of mutant EGFR tyrosine kinases, the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: This compound has a similar piperazine ring structure but lacks the nitro and methylphenyl groups, resulting in different chemical and biological properties.
1-(4-Nitrophenyl)piperazine: This compound contains a nitrophenyl group but lacks the methylphenyl group, leading to variations in its reactivity and applications.
1-Methylpiperazine: This compound has a simpler structure with only a methyl group attached to the piperazine ring, making it less complex and with different uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-15-4-2-3-5-16(15)14-19-10-12-20(13-11-19)17-6-8-18(9-7-17)21(22)23/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRWCUQMFRLEEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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